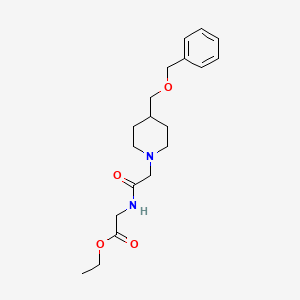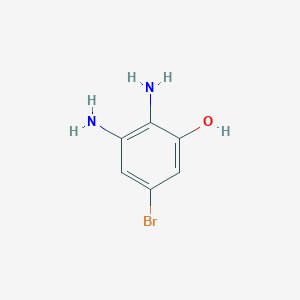
2,3-Diamino-5-bromophenol
Übersicht
Beschreibung
2,3-Diamino-5-bromophenol is a chemical compound that belongs to the class of organic compounds known as bromophenols . It is a derivative of phenol, with bromine atoms and amino groups attached to the benzene ring . The molecular weight of this compound is 203.04 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.04 . The compound is a powder and should be stored at -10°C . The influence of activating and deactivating substituents on the properties of phenols is also noted .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Bromophenols, including compounds structurally similar to 2,3-Diamino-5-bromophenol, have demonstrated significant antioxidant activities. For instance, bromophenols isolated from the red algae Vertebrata lanosa exhibited potent antioxidant effects in cellular assays, underscoring their potential as natural antioxidants in pharmaceutical and food industries (Olsen et al., 2013).
Anticancer Activities
Novel bromophenol derivatives have been synthesized and evaluated for their anticancer activities. A study on a bromophenol derivative, BOS-102, showed it effectively induced cell cycle arrest and apoptosis in human lung cancer cells, highlighting its potential as an anticancer drug candidate (Guo et al., 2018).
Environmental Applications
The transformation of bromophenols through chlorination processes has been a subject of environmental chemistry research. Studies have explored the kinetics and mechanisms of bromophenol oxidation, providing insights into the environmental fate of these compounds and their potential impact as disinfection byproducts (Luo et al., 2019).
Biochemical Assays and Molecular Biology
Bromophenols have been used in biochemical assays and molecular biology as signal enhancers. For example, the employment of bromophenol red and bovine serum albumin significantly enhanced the chemiluminescent detection of sequence-specific DNA, demonstrating their utility in biochemical diagnostics (Yu et al., 2016).
Antibacterial Properties
Research has also identified antibacterial properties of bromophenols isolated from marine sources, suggesting their potential application in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,3-Diamino-5-bromophenol are currently unknown. The compound is structurally similar to other bromophenols , which have been found to interact with various targets, such as thymidylate synthase in Escherichia coli . .
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to other bromophenols, it may interact with its targets in a similar manner. For example, bromophenols can bind to the active sites of enzymes, altering their function
Biochemical Pathways
Bromophenols, in general, can participate in various biochemical processes, such as oxidative stress and inflammation . .
Pharmacokinetics
Some bromophenols have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . .
Result of Action
Some bromophenols have been found to have antioxidant activity, suggesting they may protect cells from oxidative damage . .
Biochemische Analyse
Cellular Effects
Bromophenols have been reported to exhibit various biological activities, including antioxidant effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,3-Diamino-5-bromophenol could potentially interact with biomolecules through similar mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
2,3-diamino-5-bromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBSDOXVGFXJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)
![methyl 3-({[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2807701.png)
![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)
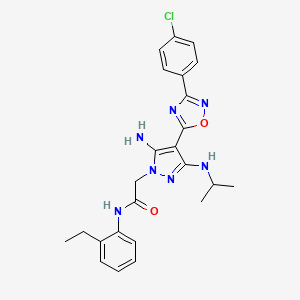
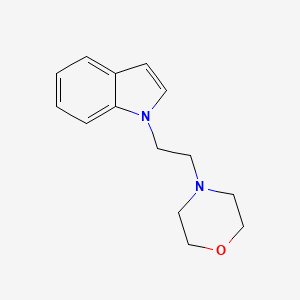

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)
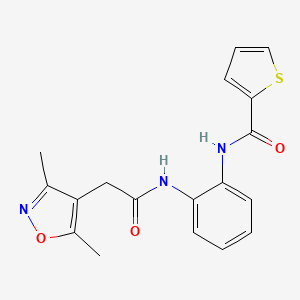
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide](/img/structure/B2807721.png)
![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)
